N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFIFJCVWYCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. Here is a general outline:
Formation of the Triazole Ring: : The initial step often includes the formation of the triazole ring. This can be achieved through cyclization reactions involving suitable precursors under controlled temperature and pH conditions.
Substitution with Butylthio and Chlorophenyl Groups: : Once the triazole core is formed, the butylthio and 2-chlorophenyl groups are introduced via nucleophilic substitution reactions, often facilitated by the presence of a base.
Attachment of the Benzamide Group: : The final step involves the coupling of the triazole derivative with 4-methoxybenzamide, typically using coupling reagents like carbodiimides in an appropriate solvent.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Methods such as flow chemistry could be employed for continuous synthesis, improving yield and efficiency.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the butylthio group is oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions might target the triazole ring or the benzamide group under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed: Oxidation leads to sulfoxides or sulfones; reduction can yield amines or simpler aromatic compounds; substitution reactions result in various derivatives depending on the specific substituents introduced.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). These compounds work by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Key Findings:
- Mechanism of Action : The increase in A3G levels leads to enhanced antiviral activity against HBV and other viruses.
- Synthesis and Evaluation : Compounds similar to this compound have been synthesized and tested for their efficacy in vitro and in vivo .
Anti-inflammatory Properties
The 1,2,4-triazole scaffold is recognized for its potential as a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a critical role in leukotriene biosynthesis. Compounds derived from this scaffold exhibit significant anti-inflammatory effects by modulating leukotriene production .
Key Findings:
- Selectivity : Certain derivatives demonstrate selective inhibition of leukotriene B4 formation without affecting other pathways.
- Potential Applications : These findings suggest that this compound could be explored further as an anti-inflammatory agent.
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. The pharmacokinetic parameters of similar benzamide derivatives have been evaluated using animal models. Such studies are crucial for assessing the safety and efficacy of these compounds before clinical trials .
Key Findings:
- Toxicity Assessment : Acute toxicity studies in mice and rats provide insights into the safety profile of these compounds.
- In Vivo Efficacy : The use of animal models helps establish the therapeutic potential against viral infections like HBV.
Case Studies
Several studies have documented the synthesis and application of triazole derivatives:
Mechanism of Action
The compound's mechanism of action generally involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary based on the application but usually involves binding to active sites or altering the conformation of target molecules, leading to modulation of biological pathways.
Similar Compounds
N-((5-(ethylthio)-4-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
N-((5-(methylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Uniqueness: What sets N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide apart is its specific functional group arrangement, providing unique reactivity and binding characteristics that may not be present in closely related compounds.
Got any other complex questions or fascinating topics you're curious about? Let's dive in!
Biological Activity
The compound N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide represents a novel addition to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : 1,2,4-triazole
- Substituents :
- Butylthio group at position 5
- Chlorophenyl group at position 4
- Methoxybenzamide moiety
This unique combination of functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds within the triazole class exhibit significant antitumor properties. For instance, derivatives similar to the compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
A comparative study evaluated the antitumor activity of several triazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358) and normal fibroblast cells (MRC-5). The results showed:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | High activity |
| Compound B | HCC827 | 20.46 ± 8.63 | Moderate activity |
| Compound C | MRC-5 | >50 | Non-selective |
These findings suggest that while some derivatives exhibit potent antitumor effects, they may also affect normal cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated. The compound's structural features may contribute to its ability to inhibit bacterial growth.
Testing Parameters
Antimicrobial efficacy was evaluated using standard broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .
The biological activity of This compound is likely mediated through its interaction with specific biological targets:
- FLAP Inhibition : The compound may act as an inhibitor of 5-Lipoxygenase-activating protein (FLAP), which is crucial in leukotriene biosynthesis. Inhibition of FLAP can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and other inflammatory diseases .
- DNA Interaction : Similar triazole compounds have shown the ability to bind to DNA, particularly in the minor groove, which can interfere with replication and transcription processes in cancer cells .
Pharmacokinetic Profile
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is essential for assessing the therapeutic viability of any new drug candidate.
Preliminary ADME Studies
Initial assessments indicate that compounds with similar structures exhibit:
Comparison with Similar Compounds
Physicochemical Properties :
- IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (benzamide carbonyl) and ν(C=S) at ~1240–1255 cm⁻¹ (butylthio group) .
- NMR : Distinct signals for the methoxy group (~3.8 ppm, singlet), aromatic protons of 2-chlorophenyl (~7.3–7.6 ppm), and butylthio chain (~0.8–2.8 ppm) .
Comparison with Structural Analogues
Triazole Derivatives with Aryl Sulfonamide Groups
Examples : Compounds 51–55 () feature a sulfamoyl bridge linking the triazole to substituted aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl).
Key Differences :
Morpholine-Functionalized Triazoles
Examples : Compounds 7–12 () incorporate morpholine moieties, improving solubility.
| Property | Target Compound | Compound 7 () |
|---|---|---|
| Solubility Modifier | 4-Methoxybenzamide | Morpholine |
| Melting Point | Not reported | 155–157°C |
| Synthetic Yield | Not reported | 71–90% |
Key Differences :
Benzamide-Linked Triazoles
Example : 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide ().
| Property | Target Compound | Compound |
|---|---|---|
| Triazole Substituent | Butylthio | Benzylthio |
| Aryl Group | 2-Chlorophenyl | Phenyl |
| Functional Group | 4-Methoxybenzamide | 4-Methoxyphenylacetamide |
Key Differences :
Thiadiazole and Isoxazole Hybrids
Examples : Compounds 6 and 8a–c () combine triazoles with isoxazole or pyridine rings.
| Property | Target Compound | Compound 6 () |
|---|---|---|
| Heterocycle | 1,2,4-Triazole | 1,3,4-Thiadiazole |
| Bioactivity | Not reported | Antiviral (e.g., CMV inhibition) |
| Synthetic Route | S-Alkylation | Cyclocondensation |
Key Differences :
- Thiadiazole derivatives (e.g., compound 6) exhibit broader antiviral activity, while the target compound’s triazole core may favor kinase or protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
